molecular formula C8H10ClN3O B1429576 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol CAS No. 959240-38-1

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Cat. No. B1429576
M. Wt: 199.64 g/mol
InChI Key: FQPKMXPPMDKWII-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, also known as CP-Pyrrolidin-3-ol, is a heterocyclic compound belonging to the pyrrolidin-3-ol family. This compound has been studied extensively for its potential applications in a range of scientific research areas, including drug design, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Surface Protection and Corrosion Inhibition

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol has been explored for its potential in protecting surfaces and inhibiting corrosion. Studies have demonstrated its effectiveness in protecting mild steel surfaces against corrosion in hydrochloric acid solutions. These pyridazine derivatives, including 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, have been found to act as mixed-type inhibitors, influencing both the oxidative and reductive reactions involved in the corrosion process. Their ability to form pseudo-capacitive protective films on steel surfaces was confirmed through various techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy (Olasunkanmi et al., 2018).

Analgesic Properties

Research has also delved into the analgesic properties of derivatives of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol. An experimental study highlighted the synthesis of certain derivatives and their in vivo analgesic effects in animal models. These compounds were evaluated using molecular docking interactions and demonstrated promising analgesic potentials, suggesting potential therapeutic applications (Aggarwal et al., 2020).

Interaction with Steel in Corrosive Environments

Further studies on the interaction of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol with mild steel in corrosive environments have been conducted. These investigations utilized theoretical computational chemistry techniques along with electrochemical and spectroscopic methods. The studies indicated that the pyridazine derivatives increased corrosion inhibition efficiency and interacted chemically with mild steel. The pyridazine ring was found to play a significant role in these interactions (Mashuga et al., 2017).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs containing the 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol structure have been analyzed. Studies using X-ray diffraction and molecular-orbital calculations have provided insights into the orientation and electronic delocalization in these compounds, which are crucial for understanding their pharmacological actions (Georges et al., 1989).

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKMXPPMDKWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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